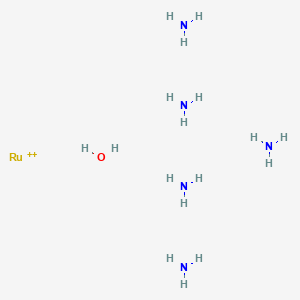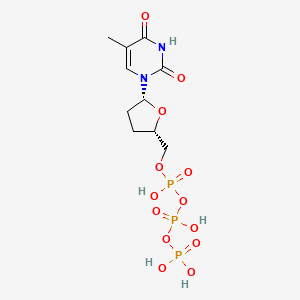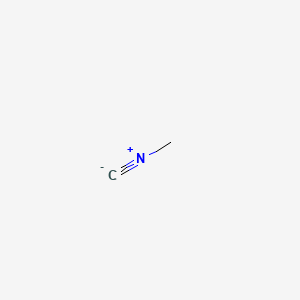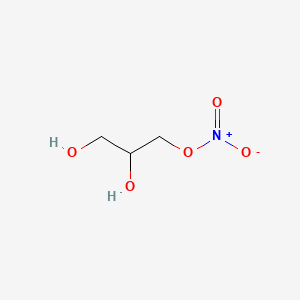
1-モノニトログリセリン
概要
説明
科学的研究の応用
1-Mononitroglycerin has several applications in scientific research:
作用機序
Target of Action
1-Mononitroglycerin, a major plasma metabolite of the pharmaceutical vasodilator nitroglycerin , primarily targets smooth muscle cells in blood vessels . The compound’s role is to decrease the tonus of these muscles, leading to vasodilation .
Mode of Action
1-Mononitroglycerin interacts with its targets by forming free radical nitric oxide . In smooth muscle, nitric oxide activates guanylate cyclase , which increases guanosine 3’5’ monophosphate (cGMP). This leads to the dephosphorylation of myosin light chains and results in smooth muscle relaxation .
Biochemical Pathways
The action of 1-Mononitroglycerin affects the nitric oxide-cGMP pathway . The increase in cGMP leads to a series of downstream effects, including the dephosphorylation of myosin light chains, which ultimately results in the relaxation of smooth muscle cells . This relaxation causes vasodilation, reducing blood pressure and increasing blood flow .
Pharmacokinetics
Nitroglycerin, from which 1-Mononitroglycerin is derived, is highly liposoluble and is readily transported through membranes . It undergoes a massive hepatic first-pass effect, rendering its oral bioavailability negligible . Sublingual, intravenous, or transdermal administration of nitroglycerin partially bypasses this first-pass effect, allowing plasma concentration to reach the therapeutic range . Nitroglycerin has a large volume of distribution due to its high liposolubility and to tissular protein binding . Its half-life is very short (1-4 min), and its systemic clearance usually exceeds the cardiac output . Nitroglycerin metabolites, including 1-Mononitroglycerin, are excreted through the kidneys .
Result of Action
The molecular and cellular effects of 1-Mononitroglycerin’s action primarily involve the relaxation of smooth muscle cells in blood vessels . This relaxation leads to vasodilation, which reduces blood pressure and increases blood flow . These effects are beneficial in the treatment of conditions such as angina pectoris, heart failure, and hypertension .
Action Environment
The action, efficacy, and stability of 1-Mononitroglycerin can be influenced by various environmental factors. For instance, the presence of certain enzymes in the body can affect the metabolism of nitroglycerin and its metabolites . Additionally, factors such as pH and temperature can influence the stability and efficacy of the compound
生化学分析
Biochemical Properties
1-Mononitroglycerin plays a significant role in biochemical reactions, particularly in the cardiovascular system. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme guanylate cyclase, which is activated by nitric oxide (NO) generated from 1-Mononitroglycerin. This activation leads to the production of cyclic guanosine monophosphate (cGMP), a secondary messenger that induces vasodilation by relaxing vascular smooth muscle cells .
Cellular Effects
1-Mononitroglycerin influences various types of cells and cellular processes. In vascular smooth muscle cells, it promotes relaxation and vasodilation through the NO-cGMP pathway. This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the increased levels of cGMP can inhibit calcium ion influx, leading to reduced muscle contraction and lower blood pressure .
Molecular Mechanism
The molecular mechanism of action of 1-Mononitroglycerin involves its conversion to nitric oxide (NO) in the presence of thiol-containing compounds. NO then activates guanylate cyclase, leading to the production of cGMP. This cascade results in the relaxation of vascular smooth muscle cells. Additionally, 1-Mononitroglycerin can interact with sulfhydryl groups in proteins, forming S-nitrosothiols, which further contribute to its vasodilatory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Mononitroglycerin can change over time. The compound is relatively stable, but its degradation can lead to a decrease in its efficacy. Long-term studies have shown that repeated administration of 1-Mononitroglycerin can lead to tolerance, where the vasodilatory effects diminish over time due to the depletion of thiol-containing compounds necessary for NO production .
Dosage Effects in Animal Models
The effects of 1-Mononitroglycerin vary with different dosages in animal models. At low doses, it effectively induces vasodilation and reduces blood pressure. At high doses, it can cause adverse effects such as hypotension and reflex tachycardia. Threshold effects have been observed, where a minimum dose is required to achieve significant vasodilation .
Metabolic Pathways
1-Mononitroglycerin is involved in metabolic pathways related to nitrate metabolism. It is metabolized by the enzyme nitrate reductase, which converts it to nitric oxide (NO) and other metabolites. This process involves the interaction with cofactors such as NADPH. The metabolic flux of 1-Mononitroglycerin can influence the levels of NO and cGMP, thereby affecting vascular tone and blood pressure .
Transport and Distribution
Within cells and tissues, 1-Mononitroglycerin is transported and distributed through various mechanisms. It can diffuse across cell membranes and interact with transporters and binding proteins. The compound tends to accumulate in vascular tissues, where it exerts its vasodilatory effects. Its distribution is influenced by factors such as blood flow and tissue perfusion .
Subcellular Localization
1-Mononitroglycerin is localized in specific subcellular compartments, primarily in the cytoplasm and mitochondria. Its activity is influenced by its localization, as the presence of thiol-containing compounds in these compartments facilitates its conversion to nitric oxide (NO). Post-translational modifications, such as nitrosylation, can also direct 1-Mononitroglycerin to specific cellular compartments, enhancing its vasodilatory effects .
準備方法
Synthetic Routes and Reaction Conditions: 1-Mononitroglycerin can be synthesized through the partial nitration of glycerol. The reaction typically involves the use of nitric acid under controlled conditions to ensure the selective nitration at the 1-position of glycerol . The reaction conditions include maintaining a low temperature to prevent over-nitration and degradation of the product.
Industrial Production Methods: In industrial settings, the production of 1-mononitroglycerin involves the use of continuous flow reactors to control the reaction parameters precisely. This method ensures a high yield and purity of the product. The process also includes purification steps such as distillation and crystallization to isolate 1-mononitroglycerin from other nitrated by-products .
化学反応の分析
Types of Reactions: 1-Mononitroglycerin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dinitroglycerin and trinitroglycerin under specific conditions.
Reduction: Reduction of 1-mononitroglycerin can yield glycerol and nitrite ions.
Substitution: Nucleophilic substitution reactions can occur, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid.
Reduction: Reducing agents like sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products Formed:
Oxidation: Dinitroglycerin, trinitroglycerin.
Reduction: Glycerol, nitrite ions.
Substitution: Various substituted glycerol derivatives depending on the nucleophile used.
類似化合物との比較
2-Mononitroglycerin: Another mononitroglycerin isomer with similar properties but different positional nitration.
1,2-Dinitroglycerin: A dinitrated product of glycerol with two nitro groups.
1,3-Dinitroglycerin: Another dinitrated isomer with nitro groups at different positions.
Trinitroglycerin (Nitroglycerin): The fully nitrated form of glycerol used as a vasodilator and explosive.
Uniqueness of 1-Mononitroglycerin: 1-Mononitroglycerin is unique due to its selective nitration at the 1-position, making it a key intermediate in the metabolic degradation of nitroglycerin. Its specific reactivity and metabolic pathways distinguish it from other nitrated glycerol derivatives .
特性
IUPAC Name |
2,3-dihydroxypropyl nitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO5/c5-1-3(6)2-9-4(7)8/h3,5-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWLJBVVXXBZCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO[N+](=O)[O-])O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80871795 | |
| Record name | 2,3-Dihydroxypropyl nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80871795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
624-43-1, 27321-61-5 | |
| Record name | Glycerol 1-mononitrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=624-43-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycerol-1-nitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624431 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mononitroglycerol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027321615 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dihydroxypropyl nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80871795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 624-43-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCERYL 1-NITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/212452MD4J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1-Mononitroglycerin in the microbial degradation of Nitroglycerin?
A1: 1-Mononitroglycerin is a key intermediate in the microbial degradation pathway of Nitroglycerin. Research has shown that Arthrobacter sp. strain JBH1, isolated from Nitroglycerin-contaminated soil, utilizes a stepwise denitration process to break down Nitroglycerin. [] This process involves the sequential removal of nitro groups (-NO2), ultimately converting Nitroglycerin to Glycerol. 1-Mononitroglycerin is identified as a transient intermediate in this pathway, suggesting its formation during the conversion of 1,2-Dinitroglycerin to Glycerol. [] This pathway allows the bacteria to utilize Nitroglycerin as its sole source of carbon and energy. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



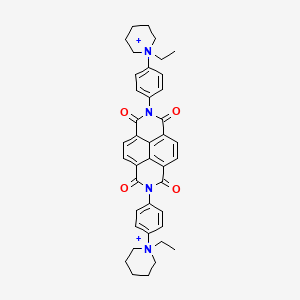



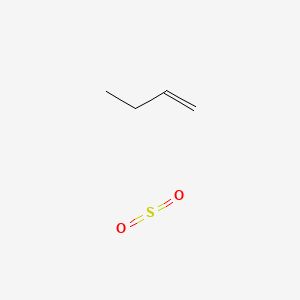
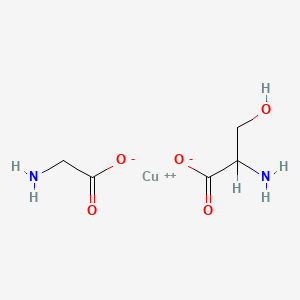
![7-[(1R,2R,3R)-3-hydroxy-2-[(3S,4S)-3-hydroxy-8-methoxy-4-methyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B1216385.png)

